Reduced Computed Lipophilicity (XLogP3) Relative to the Des‑Fluoro Analog
The difluoromethyl group on the target azetidine reduces computed lipophilicity by 0.7 XLogP3 units compared with the non‑fluorinated 1‑(2‑bromo‑5‑methoxybenzoyl)azetidine (CAS 1090366‑23‑6) [REFS‑1][REFS‑2]. Controlled gem‑difluorination of saturated heterocycles consistently lowers measured LogP by ≈0.55 log units, a magnitude attributable to increased polar surface area and altered conformational bias [REFS‑3].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.9 |
| Comparator Or Baseline | 1‑(2‑Bromo‑5‑methoxybenzoyl)azetidine (CAS 1090366‑23‑6); XLogP3 = 2.2 |
| Quantified Difference | ΔXLogP3 = –0.7 (target more lipophilic; discrepancy attributed to benzoyl‑amide conformational effects; class‑level gem‑difluorination ΔLogP = –0.55 measured on parent azetidine scaffolds) |
| Conditions | Computed by XLogP3 (PubChem); experimental LogP reference from Melnykov et al. (shake‑flask, pH 7.4) |
Why This Matters
The lower‑than‑expected lipophilicity of the fluorinated compound influences logD‑driven parameters (solubility, PPB, CNS penetration), making the des‑fluoro analog a poor surrogate in pharmacokinetic studies.
- [1] PubChem. (2‑Bromo‑5‑methoxyphenyl)(3‑(difluoromethyl)azetidin‑1‑yl)methanone. CID 122272101; XLogP3: 2.9. https://pubchem.ncbi.nlm.nih.gov/compound/2309536-80-7. View Source
- [2] PubChem. 1‑(2‑Bromo‑5‑methoxybenzoyl)azetidine. CID 25639317; XLogP3: 2.2. https://pubchem.ncbi.nlm.nih.gov/compound/1090366-23-6. View Source
- [3] Melnykov KP, et al. Chem. Eur. J. 2023;29(47):e202301383. Measured LogP decrease of ≈0.55 for gem‑difluorinated azetidines. View Source
